Boc-O-苄基-L-β-高丝氨酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

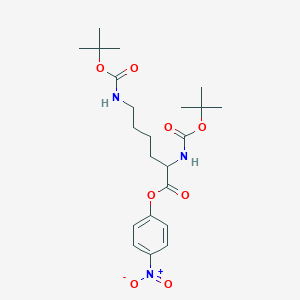

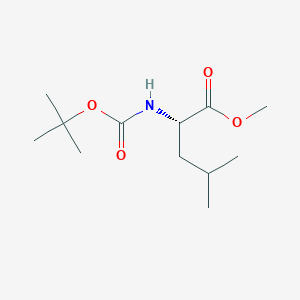

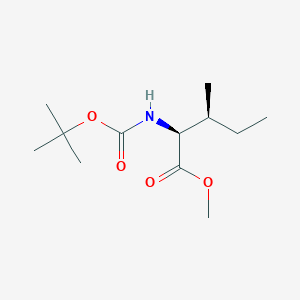

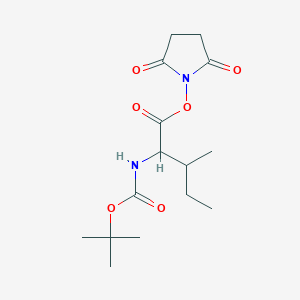

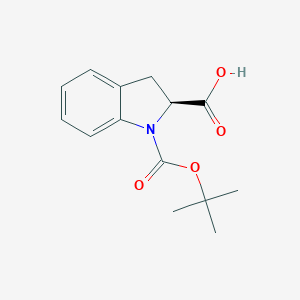

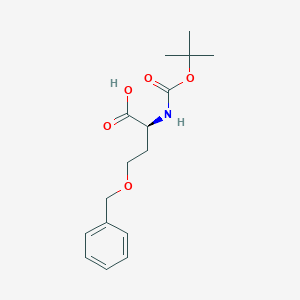

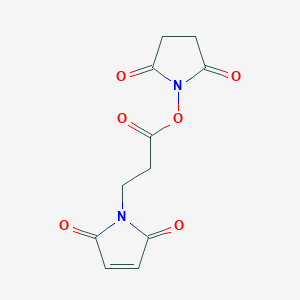

Boc-O-benzyl-L-beta-homoserine, also known as Boc-β-Homoser(Bzl)-OH, is a compound with the empirical formula C16H23NO5 and a molecular weight of 309.36 . It is used as a building block for the synthesis of L-β-homoserine-derived β 2,3 -amino acids by β-alkylation and peptides containing these amino acids .

Molecular Structure Analysis

The molecular structure of Boc-O-benzyl-L-beta-homoserine can be represented by the SMILES stringCC(C)(C)OC(=O)NC@@HCC(O)=O . This indicates that the molecule contains a tert-butoxycarbonyl (Boc) group, a benzyl group, and a beta-homoserine group. Physical And Chemical Properties Analysis

Boc-O-benzyl-L-beta-homoserine is a white powder or crystal . It has a density of 1.154 g/cm3 , and a boiling point of 480.5ºC at 760mmHg . Its optical activity is [α]20/D +22.0±1.0°, c = 1 in methanol .科学研究应用

Organic Synthesis

Application Summary:

In organic chemistry, Boc-O-benzyl-L-beta-homoserine is primarily used as a building block for the synthesis of complex molecules. It serves as a protected form of amino acid, which is essential in the stepwise construction of peptides.

Methods of Application:

The compound is utilized in peptide synthesis through solid-phase peptide synthesis (SPPS) methods. The Boc group protects the amino functionality during the coupling of peptide chains, preventing unwanted side reactions.

Results and Outcomes:

The use of Boc-O-benzyl-L-beta-homoserine in SPPS has resulted in the successful synthesis of peptides with high purity and yield. The Boc protecting group is removed under acidic conditions, typically with trifluoroacetic acid (TFA), without affecting the rest of the peptide structure .

Medicinal Chemistry

Application Summary:

In medicinal chemistry, this compound is used in the design and synthesis of drug candidates. Its role is crucial in creating peptide-based therapeutics that can mimic natural peptides in the body.

Methods of Application:

The Boc-protected amino acid is incorporated into potential drug molecules. The benzyl group provides additional protection for the side chain during synthesis.

Results and Outcomes:

The application of Boc-O-benzyl-L-beta-homoserine has led to the development of several peptide drugs that are currently in various stages of clinical trials. The protection strategy has been effective in maintaining the integrity of the drug molecules during synthesis .

Bioconjugation

Application Summary:

Bioconjugation techniques use Boc-O-benzyl-L-beta-homoserine to attach biomolecules to various substrates or to each other, enhancing their properties or enabling new functionalities.

Methods of Application:

The compound is used to link peptides to other molecules, such as fluorescent dyes or drugs, through its reactive side chain. The Boc group ensures selective reactivity.

Results and Outcomes:

Bioconjugates created using this compound have shown improved pharmacokinetics and targeted delivery in biological systems. The conjugation has been performed with high specificity and efficiency .

Proteomics

Application Summary:

Proteomics research utilizes Boc-O-benzyl-L-beta-homoserine for the preparation of synthetic peptides used as standards and reagents in mass spectrometry analysis.

Methods of Application:

The compound is incorporated into peptides that mimic portions of proteins. These synthetic peptides are then used as references in mass spectrometry to identify and quantify proteins.

Results and Outcomes:

The use of these synthetic peptides has enabled the accurate quantification of proteins in complex biological samples, leading to advancements in the understanding of proteomes .

Material Science

Application Summary:

In material science, Boc-O-benzyl-L-beta-homoserine is used to modify the surface properties of materials, such as creating biocompatible coatings.

Methods of Application:

The compound is grafted onto material surfaces, providing a functional layer that can interact with biological molecules or cells.

Results and Outcomes:

Materials modified with this compound have shown enhanced biocompatibility and reduced immunogenicity, making them suitable for various biomedical applications .

Advanced Battery Science

Application Summary:

In the field of advanced battery science, Boc-O-benzyl-L-beta-homoserine is used to synthesize electrolyte materials that can improve the performance and safety of batteries.

Methods of Application:

The compound is incorporated into polymer electrolytes through a process of polymerization, where it enhances the ionic conductivity and mechanical properties of the electrolyte.

Results and Outcomes:

Batteries utilizing electrolytes with Boc-O-benzyl-L-beta-homoserine have shown increased energy density, reduced flammability, and improved charge-discharge cycles .

Peptide Synthesis for OLED Applications

Application Summary:

In organic electronics, particularly for OLED (Organic Light Emitting Diode) technology, peptides synthesized using Boc-O-benzyl-L-beta-homoserine are explored for their electroluminescent properties.

Methods of Application:

The compound is used to create peptides that are then doped into OLED layers to modify their electronic and light-emitting characteristics.

Results and Outcomes:

The incorporation of such peptides has led to OLEDs with better color purity, efficiency, and longevity, opening new avenues for display and lighting technologies .

Chemical Synthesis of β-Amino Acids

Application Summary:

Boc-O-benzyl-L-beta-homoserine

serves as a precursor for the synthesis of β-amino acids, which are important in the development of novel pharmaceuticals and biologically active compounds.

Methods of Application:

The synthesis involves β-alkylation reactions where the compound is used to introduce the β-amino functionality into various molecular scaffolds.

Results and Outcomes:

This method has enabled the production of a diverse array of β-amino acids, which are being investigated for their therapeutic potential .

Chromatography and Mass Spectrometry

Application Summary:

In analytical chemistry, Boc-O-benzyl-L-beta-homoserine is used to prepare standards and calibrants for chromatography and mass spectrometry analyses.

Methods of Application:

The compound is synthesized into peptides that serve as reference materials for the calibration of analytical instruments, ensuring accuracy and precision in measurements.

Results and Outcomes:

The use of these standards has significantly improved the reliability of analytical results in the detection and quantification of complex molecules .

Life Science Research

Application Summary:

In life science research, Boc-O-benzyl-L-beta-homoserine is utilized in the study of cellular processes by synthesizing peptides that can mimic or interfere with natural biological pathways.

Methods of Application:

The peptides synthesized from the compound are used in various assays and experiments to elucidate the roles of specific proteins or pathways in cells.

Results and Outcomes:

These studies have provided valuable insights into cell signaling, protein function, and disease mechanisms, contributing to the advancement of biomedical research .

Custom Synthesis of Amino Acids

Application Summary:

Boc-O-benzyl-L-beta-homoserine

is also employed in the custom synthesis of amino acids, where it is used to create modified amino acids for research and industrial purposes.

Methods of Application:

The compound is used as a starting material in the synthesis of a wide range of modified amino acids, which are tailored to specific research needs or industrial applications.

Results and Outcomes:

The custom synthesized amino acids have found applications in various fields, including pharmaceutical development, biotechnology, and materials science .

This extended analysis showcases the versatility of Boc-O-benzyl-L-beta-homoserine in scientific research, highlighting its role in advancing various fields through innovative applications and methodologies.

Antimicrobial Peptide Synthesis

Application Summary:

Boc-O-benzyl-L-beta-homoserine

is used in the synthesis of antimicrobial peptides (AMPs), which are potential alternatives to traditional antibiotics.

Methods of Application:

The compound is incorporated into AMPs during solid-phase synthesis, providing protection for the amino group during chain elongation.

Results and Outcomes:

AMPs synthesized using this compound have shown promising activity against a range of bacteria, including drug-resistant strains, with minimal toxicity to human cells .

Nanotechnology

Application Summary:

In nanotechnology, Boc-O-benzyl-L-beta-homoserine is utilized to create functionalized nanoparticles for targeted drug delivery and diagnostic purposes.

Methods of Application:

The compound is used to modify the surface of nanoparticles, providing a scaffold for further conjugation with targeting ligands or therapeutic agents.

Results and Outcomes:

Nanoparticles functionalized with this compound have demonstrated enhanced targeting capabilities and controlled release profiles in preclinical studies .

Enzyme Inhibition Studies

Application Summary:

Boc-O-benzyl-L-beta-homoserine

is employed in the design of enzyme inhibitors that can modulate enzymatic activity for therapeutic benefit.

Methods of Application:

The compound is used as a mimic of natural substrates or transition states in the active sites of enzymes, leading to the development of potent inhibitors.

Results and Outcomes:

Enzyme inhibitors developed using this approach have shown efficacy in regulating disease-related enzymes, offering potential for new drug therapies .

Biomaterials Development

Application Summary:

This compound is instrumental in developing biomaterials, such as biodegradable polymers for tissue engineering and regenerative medicine.

Methods of Application:

Boc-O-benzyl-L-beta-homoserine

is polymerized or copolymerized to form materials with desired mechanical and degradation properties.

Results and Outcomes:

The resulting biomaterials have been successfully used in various applications, including scaffolds for tissue regeneration and controlled drug release systems .

Molecular Imaging

Application Summary:

In molecular imaging, Boc-O-benzyl-L-beta-homoserine is used to synthesize contrast agents for enhanced imaging of biological tissues.

Methods of Application:

The compound is conjugated with imaging agents, such as MRI contrast materials or fluorescent dyes, to improve their specificity and signal strength.

Results and Outcomes:

Contrast agents developed with this compound have provided clearer and more detailed images, aiding in the diagnosis and monitoring of diseases .

Synthetic Biology

Application Summary:

Boc-O-benzyl-L-beta-homoserine

plays a role in synthetic biology by enabling the creation of novel proteins with non-natural amino acids.

Methods of Application:

The compound is used to introduce non-standard amino acids into proteins, expanding the genetic code and protein functionality.

Results and Outcomes:

Proteins engineered with non-natural amino acids have exhibited new properties and functions, paving the way for innovative biotechnological applications .

属性

IUPAC Name |

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylmethoxybutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17-13(9-14(18)19)11-21-10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20)(H,18,19)/t13-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSXKDBZQDOLAL-CYBMUJFWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CC(=O)O)COCC1=CC=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-O-benzyl-L-beta-homoserine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

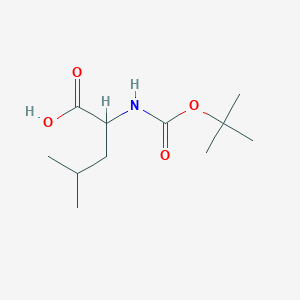

![Hexanoic acid, 6-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B558275.png)